Thalidomide-Piperazine-PEG2-NH2

Catalog No.
S15678818
CAS No.
M.F
C23H31N5O6
M. Wt
473.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thalidomide-Piperazine-PEG2-NH2

Product Name

Thalidomide-Piperazine-PEG2-NH2

IUPAC Name

5-[4-[2-[2-(2-aminoethoxy)ethoxy]ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C23H31N5O6

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C23H31N5O6/c24-5-11-33-13-14-34-12-10-26-6-8-27(9-7-26)16-1-2-17-18(15-16)23(32)28(22(17)31)19-3-4-20(29)25-21(19)30/h1-2,15,19H,3-14,24H2,(H,25,29,30)

InChI Key

VSAGRWITOVAPRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCN

Thalidomide-Piperazine-PEG2-NH2 is a synthetic compound designed as an E3 ligase ligand-linker conjugate. It integrates the Thalidomide-based cereblon ligand with a piperazine moiety and a polyethylene glycol (PEG) linker. This compound is notable for its potential applications in targeted protein degradation, particularly in the context of cancer therapy and other diseases where modulation of protein levels is beneficial. The chemical formula for Thalidomide-Piperazine-PEG2-NH2 is C23H31N5O6, and it has a molecular weight of 453.53 g/mol .

  • Formation of the Piperazine Linker: The piperazine moiety is synthesized through the reaction of piperazine with appropriate alkylating agents.
  • Conjugation with Thalidomide: The Thalidomide component is linked to the piperazine through nucleophilic substitution or amide bond formation, depending on the functional groups present.
  • Attachment of PEG Linker: The PEG linker is introduced to enhance solubility and bioavailability, typically through esterification or amide coupling reactions.

These reactions are carefully controlled to ensure high yields and purity of the final product .

Thalidomide-Piperazine-PEG2-NH2 exhibits significant biological activity primarily through its interaction with cereblon, an E3 ubiquitin ligase. This interaction facilitates the ubiquitination and subsequent degradation of specific target proteins, which can lead to therapeutic effects in various diseases, particularly hematological malignancies like multiple myeloma. Additionally, it may modulate immune responses, making it a candidate for treating autoimmune disorders .

The synthesis methods for Thalidomide-Piperazine-PEG2-NH2 include:

  • One-pot Synthesis: This method combines all reactants in a single reaction vessel, streamlining the process and reducing purification steps.
  • Stepwise Synthesis: Involves separate reactions for each component (Thalidomide, piperazine, and PEG), allowing for better control over reaction conditions and product isolation.

Both methods require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize by-products .

Thalidomide-Piperazine-PEG2-NH2 has several promising applications:

  • Cancer Therapy: As a targeted protein degrader, it may be used to selectively eliminate oncogenic proteins in cancer cells.
  • Autoimmune Diseases: Its immunomodulatory properties make it a candidate for treating conditions like lupus or rheumatoid arthritis.
  • Research Tool: This compound serves as a valuable tool in studying protein degradation pathways and E3 ligase functions in cellular processes .

Interaction studies have shown that Thalidomide-Piperazine-PEG2-NH2 effectively binds to cereblon, promoting the ubiquitination of specific substrates involved in cell proliferation and survival. These studies often utilize biochemical assays such as pull-down assays or cellular assays to confirm binding affinity and functional consequences of this interaction. The unique structure of this compound allows it to engage with cereblon more effectively than its predecessors .

Several compounds share structural similarities with Thalidomide-Piperazine-PEG2-NH2, including:

Compound NameStructural FeaturesUnique Aspects
ThalidomideUreido derivativeKnown for its teratogenic effects; historical context
LenalidomideModified ThalidomideImproved efficacy and safety profile
PomalidomideFurther modified ThalidomideEnhanced potency against resistant multiple myeloma
DexamethasoneSteroidal anti-inflammatoryDifferent mechanism; primarily anti-inflammatory

Thalidomide-Piperazine-PEG2-NH2 stands out due to its specific design as an E3 ligase ligand-linker conjugate, which enhances its ability to selectively target proteins for degradation compared to traditional therapies that may not have such targeted mechanisms .

This compound represents a significant advancement in drug design aimed at improving therapeutic outcomes through precise molecular targeting.

XLogP3

-1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

473.22743373 g/mol

Monoisotopic Mass

473.22743373 g/mol

Heavy Atom Count

34

Dates

Modify: 2024-08-15

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